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(6-Methoxy-pyridin-3-yl)-dimethyl-amine

Cat. No.: B3261356
CAS No.: 342793-50-4
M. Wt: 152.19 g/mol
InChI Key: CREDJITUIHHIFL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridine (B92270) Chemistry

The journey of pyridine chemistry began in 1849 when Scottish scientist Thomas Anderson first isolated pyridine from bone oil. researchgate.netnih.gov Initially, its structure was a puzzle, but by the late 19th century, Wilhelm Körner and James Dewar correctly proposed that its structure is derived from benzene (B151609), with one C-H unit replaced by a nitrogen atom. researchgate.net This discovery laid the groundwork for understanding its aromatic yet electron-deficient nature.

Early methods of obtaining pyridine were inefficient, relying on extraction from coal tar. researchgate.netsemanticscholar.org The growing demand for pyridine and its derivatives spurred the development of novel synthetic routes. A significant breakthrough came in 1881 with the Hantzsch pyridine synthesis, which allowed for the creation of a wide array of substituted pyridines. researchgate.net Another pivotal moment was the development of the Chichibabin pyridine synthesis in 1924, which provided an efficient method for producing pyridine from inexpensive reagents and is still in industrial use. researchgate.net Over the decades, a multitude of other synthetic methods have been developed, including the Bohlmann-Rahtz synthesis and various cycloaddition reactions, enabling chemists to construct highly functionalized pyridine rings with precise control over substituent placement. mdpi.comcymitquimica.com

Significance of Methoxy- and Amino-Substituted Pyridine Scaffolds

The introduction of substituents, such as methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups, onto the pyridine ring dramatically expands its chemical utility and biological relevance. These functional groups can significantly alter the electronic properties, solubility, and hydrogen-bonding capabilities of the parent molecule. wustl.edunih.gov

Methoxy groups are electron-donating through resonance but can also exhibit inductive electron-withdrawing effects, influencing the reactivity of the pyridine ring. Their presence can be crucial for modulating the binding affinity of a molecule to a biological target. nih.gov For instance, the methoxy group can enhance a compound's metabolic stability and permeability, which are critical parameters in drug design. matrix-fine-chemicals.com

Amino-substituted pyridines are of paramount importance in medicinal chemistry. The amino group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules like enzymes and receptors. The basicity of the amino group can be fine-tuned by the electronic nature of the pyridine ring and other substituents, which is a key factor in drug-receptor interactions and pharmacokinetic properties. The pyridine ring itself is often used as a bioisostere for benzene rings in drug molecules, offering advantages such as improved solubility and the ability to form hydrogen bonds. wustl.edu The combination of methoxy and amino groups on a pyridine scaffold creates a versatile platform for developing new therapeutic agents and functional materials. nih.gov

Research Scope Focused on (6-Methoxy-pyridin-3-yl)-dimethyl-amine and Closely Related Structures

This article will now narrow its focus to the specific chemical compound This compound and its structurally similar analogues. While extensive research on this exact dimethylated compound is not widely published, its core structure, 6-methoxypyridin-3-amine, serves as a crucial intermediate in the synthesis of more complex molecules with significant research applications.

Recent studies have highlighted the use of the N-(6-methoxypyridin-3-yl) scaffold in the development of novel imaging agents for neurological disorders. For example, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine are being investigated as potential positron emission tomography (PET) tracers for imaging α-synuclein aggregates, which are a hallmark of Parkinson's disease. researchgate.netnih.gov In this context, the 6-methoxy-3-aminopyridine moiety is a key component that contributes to the high binding affinity for the target protein.

Furthermore, the primary amine of 6-methoxypyridin-3-amine has been used to synthesize Schiff base ligands, such as N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, which are then complexed with transition metals like Co(II) and Cu(II) to investigate their antimicrobial properties. wustl.edumatrix-fine-chemicals.com These studies underscore the importance of the 6-methoxy-3-aminopyridine framework as a versatile building block in medicinal and coordination chemistry.

The following tables provide a summary of the available physical and chemical properties for this compound and its closely related primary and methylamine (B109427) analogues.

Physicochemical Properties of this compound and Related Compounds

Property This compound 6-methoxypyridin-3-amine (6-methoxypyridin-3-yl)methanamine
Molecular Formula C₈H₁₂N₂O C₆H₈N₂O C₇H₁₀N₂O
Molecular Weight 152.19 g/mol 124.14 g/mol 138.17 g/mol
CAS Number 175586-77-3 6628-77-9 262295-96-5
Appearance Not specified Liquid Not specified

| InChIKey | Not specified | UUVDJIWRSIJEBS-UHFFFAOYSA-N | AUOIYQDHPOAYQZ-UHFFFAOYSA-N |

Computed Properties of this compound and Related Compounds

Property This compound 6-methoxypyridin-3-amine (6-methoxypyridin-3-yl)methanamine
XLogP3 1.1 0.4 0.5
Hydrogen Bond Donor Count 0 1 2
Hydrogen Bond Acceptor Count 3 3 3
Rotatable Bond Count 2 1 2
Exact Mass 152.094963013 Da 124.063662883 Da 138.079312947 Da
Monoisotopic Mass 152.094963013 Da 124.063662883 Da 138.079312947 Da
Topological Polar Surface Area 24.9 Ų 48.1 Ų 48.1 Ų
Heavy Atom Count 11 9 10

Data sourced from PubChem and other chemical databases where available. Some data for this compound is estimated based on its structure.

The research into these and similar substituted pyridines continues to be a vibrant area of chemical science, with ongoing efforts to develop new synthetic methodologies and explore their potential in a wide range of applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B3261356 (6-Methoxy-pyridin-3-yl)-dimethyl-amine CAS No. 342793-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-N,N-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10(2)7-4-5-8(11-3)9-6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREDJITUIHHIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Methoxy Pyridin 3 Yl Dimethyl Amine and Analogous Structures

Direct Synthesis Approaches for (6-Methoxy-pyridin-3-yl)-dimethyl-amine

Directly constructing the this compound molecule involves the strategic formation of the pyridine (B92270) core or the sequential introduction of its characteristic functional groups—the methoxy (B1213986) group at the 6-position and the dimethylamino group at the 3-position.

Exploration of Regioselective Pyridine Ring Formation Strategies

While many syntheses of complex pyridines start from pre-functionalized pyridine rings, several fundamental strategies exist for constructing the pyridine nucleus itself. acsgcipr.org These methods can be adapted for regioselective synthesis, although they may be less common for this specific substitution pattern compared to functional group interconversion on a pre-existing ring.

One of the most classic methods is the Hantzsch pyridine synthesis , which involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source, followed by oxidation of the resulting dihydropyridine (B1217469). acsgcipr.orgmdpi.com By carefully selecting the starting carbonyl compounds, a specific substitution pattern can be targeted. A modern variation on this approach uses rongalite as a C1 source to assemble the pyridine ring at the C-4 position from β-enamine carbonyl compounds. mdpi.com

Another approach involves [2+2+2] cycloaddition reactions , often catalyzed by transition metals, which can assemble the pyridine ring from alkynes and nitriles. acsgcipr.org Additionally, strategies using iminyl radicals with appropriate acceptor substituents can lead to the formation of 6-membered pyridine rings. nih.gov A three-step procedure starting from readily available enones can also provide access to a variety of substituted pyridines through a sequence of Hosomi–Sakurai allylation, oxidative cleavage, and cyclization with hydroxylamine (B1172632) hydrochloride. acs.org

These ring-forming strategies offer pathways to diverse pyridine derivatives. However, for a specific target like this compound, routes involving the modification of an existing pyridine core are often more direct and efficient. acsgcipr.org

Development of Efficient Amination Protocols for the Dimethylamine (B145610) Moiety

Introducing the dimethylamine group at the C-3 position of the 6-methoxypyridine core is a critical step. Several protocols for pyridine amination have been developed, with varying regioselectivity and functional group tolerance.

A highly effective and traditional method for forming tertiary amines is the Eschweiler–Clarke reaction . This reaction involves the reductive amination of a primary amine using excess formic acid and formaldehyde (B43269). mdpi.com Therefore, the key precursor, 6-methoxypyridine-3-amine, can be readily converted to this compound via this protocol.

Other modern amination techniques have been developed for pyridine systems. These include:

Amination via Phosphonium (B103445) Salts : Pyridines can be converted into phosphonium salts, which then react with sodium azide (B81097) to form iminophosphoranes. These intermediates are versatile precursors to various nitrogen-containing groups and offer high regioselectivity, typically at the 4-position. nih.gov

Amination of Pyridine N-Oxides : Pyridine N-oxides can be activated with agents like p-toluenesulfonic anhydride (B1165640) (Ts₂O) or tosyl chloride (TsCl) to facilitate nucleophilic attack by an amine. organic-chemistry.orgresearchgate.netnih.gov For instance, a one-pot reaction using Ts₂O and tert-butylamine (B42293) on pyridine N-oxides yields 2-aminopyridines with excellent regioselectivity. organic-chemistry.orgnih.gov A similar approach with tosyl chloride and potassium phthalimide (B116566) also achieves ortho-amination. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) : A direct approach involves the reaction of a 3-halopyridine derivative with dimethylamine. The success of this reaction depends on the activation of the pyridine ring by electron-withdrawing groups.

Transition-Metal-Free Amination : A protocol using sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed for the amination of methoxypyridines with aliphatic amines. researchgate.net

Site-Specific Methoxylation Techniques on the Pyridine Nucleus

The introduction of a methoxy group at the C-6 position is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy relies on a starting material with a good leaving group, such as a halogen (Cl, Br), at the target position. The pyridine ring's inherent electron deficiency facilitates this type of substitution, especially at the α- (C2, C6) and γ- (C4) positions.

A widely used method involves reacting a 6-halopyridine derivative with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dioxane. chemicalbook.comgoogle.comnih.gov For example, the synthesis of 6-bromo-2-methoxy-pyridin-3-amine is accomplished by treating 2,6-dibromopyridin-3-amine with sodium methoxide, where the substitution occurs selectively at the more activated C-2 position. nih.gov Similarly, 2-amino-6-chloro-3-nitropyridine (B151482) can be converted to 2-amino-6-methoxy-3-nitropyridine (B1334430) using sodium methoxide in methanol. google.com This reaction is a key step in building up the required substitution pattern for precursors.

While SNAr is the most prevalent technique, other methods for oxygenating the pyridine ring exist. A photochemical approach allows for the formal C-3 hydroxylation of pyridines via the valence isomerization of pyridine N-oxides. acs.org Subsequent methylation of the resulting hydroxyl group could provide an alternative, albeit more complex, route to the methoxy-substituted nucleus.

Synthesis of Key Precursors and Derivatization Routes

The synthesis of this compound often proceeds through key intermediates, such as 6-methoxypyridine-3-amine, which are then derivatized in the final steps.

Synthesis of 6-Methoxypyridine-3-amine Precursors

6-Methoxypyridine-3-amine is a crucial building block. semanticscholar.orgcymitquimica.com Its synthesis typically starts from readily available dihalopyridines or nitropyridines. One common industrial route involves the nitration of 2,6-dichloropyridine, followed by selective methoxylation and subsequent reduction of the nitro group. A patent describes a process starting with the ammonolysis of 2,6-dichloro-3-nitropyridine (B41883) to give 2-amino-6-chloro-3-nitropyridine. This intermediate is then methoxylated with sodium methoxide to yield 2-amino-6-methoxy-3-nitropyridine, which is finally reduced to produce 2,3-diamino-6-methoxypyridine (B1587572). google.com A similar pathway can be envisioned for 6-methoxypyridine-3-amine by starting with 2-chloro-5-nitropyridine (B43025) or a related compound.

Another illustrative synthesis starts with 2,6-dibromopyridin-3-amine. Reaction with sodium methoxide results in a nucleophilic aromatic substitution to provide 6-bromo-2-methoxy-pyridin-3-amine. nih.gov This demonstrates the ability to selectively introduce a methoxy group in the presence of other halogens, which can then be used for further transformations.

Derivatization from Other Pyridine and Aminopyridine Frameworks

The target compound and its analogs can be synthesized by modifying existing pyridine and aminopyridine structures. This approach relies on functional group interconversions to achieve the desired substitution pattern.

Starting from a 3-aminopyridine (B143674) framework, the dimethylamino group can be installed via the Eschweiler-Clarke reaction, as previously mentioned. mdpi.com For example, 6-methoxypyridine-3-amine serves as a direct precursor. semanticscholar.org This amine itself can be part of more complex structures, such as N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, which are built upon this core scaffold. researchgate.net

Alternatively, one can start with a different substitution pattern and introduce the required groups sequentially. For instance, a synthetic sequence could begin with 6-chloro-3-nitropyridine. One could first perform a nucleophilic substitution with dimethylamine to form (6-chloro-pyridin-3-yl)-dimethyl-amine, followed by a second substitution with sodium methoxide to displace the chlorine atom. The order of these steps is crucial and depends on the relative reactivity of the positions and the reaction conditions.

The versatility of the pyridine core allows for numerous derivatizations. The this compound scaffold can be further functionalized. For example, related structures like [6-(Dimethylamino)pyridin-3-yl]boronic acid have been synthesized, indicating that the core can be used in transition-metal-catalyzed cross-coupling reactions to build even more complex molecules. bldpharm.com Analogs such as 6-methoxy-2-methylamino-3-aminopyridine have also been prepared and are used as precursors in applications like hair dyes. europa.eu

Contemporary Synthetic Strategies and Green Chemistry Principles

The synthesis of pyridine derivatives has been significantly enhanced by the adoption of green chemistry principles. These strategies aim to improve efficiency, reduce waste, and utilize less hazardous materials. Key among these are multicomponent reactions, the use of advanced catalytic systems, alternative energy sources, and solvent-free conditions.

Multicomponent Reaction (MCR) Approaches for Pyridine Assembly

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for generating molecular complexity. nih.gov This approach is prized for its high atom economy, procedural simplicity, and the ability to rapidly create diverse libraries of compounds. nih.gov

One prominent example is the synthesis of 2-amino-3,5-dicyanopyridine derivatives, which can serve as precursors to various functionalized pyridines. This process involves a multicomponent condensation of malononitrile (B47326), hydrogen sulfide, an appropriate aldehyde, and a halide, catalyzed by triethylamine. nih.gov The reaction proceeds through a series of steps including a Knoevenagel condensation and a chemoselective intramolecular cyclization to first form a thiopyran ring, which subsequently rearranges. nih.gov

Another powerful MCR is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, a β-ketoester, and ammonia. Modern variations of this reaction are often performed under green conditions to produce dihydropyridines, which can then be oxidized to the corresponding pyridine.

The following table summarizes different MCR approaches for synthesizing pyridine-related structures.

Table 1: Examples of Multicomponent Reactions for Pyridine and Analog Synthesis

Reaction TypeComponentsKey FeaturesReference
Amino-3,5-dicyanopyridine SynthesisAldehyde, Malononitrile, Hydrogen Sulphide, HalideForms highly functionalized pyridine precursors; proceeds via a thiopyran intermediate. nih.gov
Spirooxindole Dihydropyridine Bisphosphonate SynthesisIsatin, β-Ketophosphonate, Primary AmineMicrowave-assisted, catalyst- and solvent-free one-pot reaction. researchgate.net
Pyrrole Synthesis (Analogous Heterocycle)Amine, Dialkyl Acetylenedicarboxylate, Phenacyl BromideFeCl3-catalyzed domino Michael addition/cyclization. nih.gov

Transition-Metal-Catalyzed Cyclization and Cross-Coupling Methods

Transition-metal catalysis offers a powerful toolkit for constructing pyridine rings with high precision and regioselectivity. nih.gov These methods often proceed under mild conditions and tolerate a wide range of functional groups.

A notable strategy is the [2+2+2] cycloaddition reaction, where two alkyne molecules and a nitrile are combined to form a pyridine ring. Ruthenium (Ru) catalysts have been extensively investigated for this transformation. nih.gov For instance, cationic Ru catalysts can effectively promote the cycloaddition of α,ω-diynes with various nitriles to yield tethered pyridine derivatives with excellent regioselectivity. nih.gov Iron (Fe), being an earth-abundant and less toxic metal, has also emerged as a valuable catalyst for multicomponent pyridine syntheses. nih.gov

Microwave-Assisted and Ultrasonic Irradiation Synthesis

The use of alternative energy sources like microwave irradiation and ultrasonic waves has revolutionized synthetic organic chemistry. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.govnih.gov This technique has been successfully applied to a variety of reactions for synthesizing pyridine analogs and other heterocycles, including cyclocondensation and multicomponent reactions. researchgate.netnih.govnih.gov

For example, the synthesis of spiroisoquinoline and pyrido[4,3-d]pyrimidine (B1258125) derivatives was achieved with significantly shorter reaction times and comparable or better yields using microwave heating compared to conventional reflux methods. nih.gov Similarly, the Kabachnik–Fields reaction to produce α-aminophosphonates can be efficiently carried out under microwave irradiation without a catalyst. nih.gov

Ultrasonic irradiation provides another non-conventional energy source that promotes chemical reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones. This method is noted for its ability to accelerate reactions and enhance yields in a green and efficient manner.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

Target Compound TypeConventional Method (Time)Microwave Method (Time)Key Advantage of MicrowaveReference
Spiroisoquinoline Derivatives5 hours15 minutesDrastic reduction in reaction time. nih.gov
Spiropyrido[4,3-d]pyrimidine Derivatives4 hours10 minutesSignificant time reduction, improved efficiency. nih.gov
α-Aminophosphonates (Kabachnik–Fields)Not specified, but typically hours10 minutesRapid, catalyst-free conditions. nih.gov
Spirooxindole Bisphosphonates (MCR)Not specified0.5 - 4 hoursEnables efficient one-pot, solvent-free synthesis. researchgate.net

Solvent-Free and Environmentally Conscious Methodologies

Adherence to green chemistry principles has spurred the development of solvent-free reaction conditions. These methods reduce pollution, lower costs, and simplify purification procedures. Many modern synthetic protocols, particularly those employing microwave assistance or MCRs, are designed to be performed without a solvent. researchgate.net

The synthesis of spirooxindole dihydropyridine bisphosphonates, for example, has been achieved through a catalyst- and solvent-free microwave-assisted multicomponent method. researchgate.net This approach not only provides a new family of compounds in good yields but also stands as a prime example of an environmentally benign synthetic process. researchgate.net Similarly, the synthesis of precursors like 2,3-diamino-6-methoxypyridine has been optimized to use more economical and less hazardous materials than traditional routes, which relied on expensive or dangerous reagents like potassium nitrate (B79036) or methoxyamine. google.com

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Detailed mechanistic studies provide insight into the sequence of bond-forming events, the roles of catalysts, and the factors controlling selectivity.

Proposed Reaction Mechanisms for Novel Cyclization Routes

The mechanisms for multicomponent reactions are often complex, involving a cascade of sequential or domino reactions. For the synthesis of amino-3,5-dicyanopyridines, the proposed pathway begins with the formation of cyanothioacetamide from malononitrile and hydrogen sulfide. nih.gov This intermediate then undergoes a Knoevenagel condensation with an aldehyde. A subsequent Michael addition of a second molecule of malononitrile leads to an intermediate that undergoes a highly chemoselective intramolecular cyclization, forming a 4H-thiopyran ring, which is a key precursor to the final pyridine structure. nih.gov

In the microwave-assisted synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles from heteroaryl carbonitriles and benzohydrazides, density functional theory (DFT) calculations have been used to elucidate the reaction pathway. acs.org The mechanism involves the initial formation of an intermediate, which can then diverge to form either the triazole or the oxadiazole product. The calculations predicted that the formation of the (1H)-1,2,4-triazole is favored both kinetically and thermodynamically, helping to explain the observed product distributions. acs.org

Kinetic and Thermodynamic Aspects of Amination Reactions

The synthesis of this compound and related aminopyridines is governed by fundamental kinetic and thermodynamic principles that dictate reaction feasibility, rate, and selectivity. The two predominant methodologies for forging the crucial aryl C-N bond in these structures are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The kinetic and thermodynamic profiles of these pathways differ significantly and are highly dependent on the substitution pattern of the pyridine ring and the specific reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr mechanism is a classical approach for amination. In pyridine systems, the inherent electron-deficient nature of the ring, caused by the electronegative nitrogen atom, facilitates nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions. uoanbar.edu.iq The reaction typically proceeds via a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex.

For the synthesis of a 3-aminopyridine derivative like this compound from a precursor such as 3-halo-6-methoxypyridine, the SNAr pathway faces kinetic hurdles. The nucleophilic attack at the C3 position is electronically disfavored compared to the C2/C6 and C4 positions. uoanbar.edu.iq Furthermore, the 6-methoxy group, being an electron-donating group by resonance, can further deactivate the ring towards nucleophilic attack, raising the activation energy barrier.

Activation of the pyridine ring, for example through N-alkylation to form a pyridinium (B92312) salt, can dramatically increase reactivity towards nucleophiles. nih.gov Kinetic studies on such activated systems provide insight into the energetic demands of these reactions. For instance, the reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) reveal Gibbs free energies of activation (ΔG‡) in the range of 20-23 kcal/mol, with the specific value depending on the nature of the leaving group. nih.gov Negative entropies of activation (ΔS‡) are common in these reactions, suggesting a more ordered transition state, likely due to differential solvation and the association of multiple molecules. nih.gov

Table 1: Kinetic Parameters for SNAr Reactions of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol at 25 °C. nih.gov
Substrate (Leaving Group)Overall Third-Order Rate Constant (M-2s-1)ΔG (kcal/mol)ΔH (kcal/mol)ΔS (cal/mol K)
2-fluoro2.02 × 10-522.519.8-9.1
2-chloro2.10 × 10-522.416.3-20.6
2-bromo2.67 × 10-522.320.9-4.8
2-iodo2.62 × 10-522.315.7-22.2
2-cyano1.26 × 10-320.618.4-7.5

In some SNAr reactions of pyridinium ions, the rate-determining step is not the initial nucleophilic addition but the subsequent deprotonation of the addition intermediate. nih.gov This contrasts with many activated aryl systems where the "element effect" (a leaving group reactivity order of F > Cl ≈ Br > I) points to rate-controlling nucleophile addition. nih.gov For reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines, the first step, nucleophilic addition, was found to be rate-determining. researchgate.net

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more versatile and often preferred method for the synthesis of aryl amines, including complex derivatives like this compound. wikipedia.orgrug.nl This reaction involves a catalytic cycle that circumvents the stringent electronic requirements of the SNAr pathway.

The catalytic cycle generally consists of three key steps:

Amine Coordination and Deprotonation: The amine (dimethylamine) coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium amido complex. The choice and strength of the base can be crucial, especially in cases involving a rate-limiting deprotonation step. rug.nl

Reductive Elimination: The C-N bond is formed as the desired aminopyridine product is released from the palladium center, regenerating the active Pd(0) catalyst. wikipedia.org

The kinetics of the Buchwald-Hartwig amination are complex and highly influenced by the choice of phosphine (B1218219) ligand on the palladium catalyst. The ligand's steric and electronic properties modulate the rates of the individual steps in the catalytic cycle. Computational and kinetic studies have shown that the rate-limiting step can shift depending on the ligand. For example, in the amination of 3-bromoanisole, the rate-limiting step is oxidative addition when using the BrettPhos ligand, but it shifts to reductive elimination when using the RuPhos ligand. acs.org

Table 2: Factors Influencing the Kinetics of Buchwald-Hartwig Amination. numberanalytics.comacs.org
FactorInfluence on Kinetics
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) facilitate the oxidative addition step. The choice of ligand can determine the rate-limiting step (oxidative addition vs. reductive elimination).
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, LiHMDS) are required to facilitate the deprotonation of the coordinated amine, which can be rate-limiting in some cases.
Substrate Electron-withdrawing groups on the aryl halide can lower the activation energy barrier for oxidative addition. The nature of the halide (I > Br > Cl) also affects the rate of this step.
Amine Amines with large substituents can reduce the energy barriers of the reactions.
Solvent Polar aprotic solvents (e.g., THF, DMF, Toluene) are typically used to ensure solubility and can influence reaction rates and selectivity.

Chemical Reactivity and Transformational Studies of 6 Methoxy Pyridin 3 Yl Dimethyl Amine

Reactivity of the Dimethylamine (B145610) Functional Group

The dimethylamine group at the 3-position of the pyridine (B92270) ring significantly influences the molecule's electronic properties and reactivity, primarily through its strong electron-donating nature. This manifests in its nucleophilic character and its ability to act as a ligand in coordination chemistry.

Nucleophilic Reactivity in Organic Transformations

The lone pair of electrons on the nitrogen atom of the dimethylamine group is readily available for nucleophilic attack. This property is analogous to that of the well-known catalyst 4-dimethylaminopyridine (B28879) (DMAP), where the amino group's resonance donation into the pyridine ring enhances the nucleophilicity of the ring nitrogen. valpo.edu In the case of (6-Methoxy-pyridin-3-yl)-dimethyl-amine, the dimethylamino group itself can participate in nucleophilic catalysis, particularly in acylation reactions.

Research on trivalent dialkylaminopyridine catalysts has shown their effectiveness in mediating site-selective mono-O-acylation of glycopyranosides. nih.gov These catalysts, which feature multiple N,N-dimethylaminopyridine units, demonstrate superior site-selectivity compared to the monovalent DMAP. nih.gov This suggests that the dimethylamino moiety in this compound can be expected to catalyze similar acylation reactions, for instance, the acylation of alcohols with acid anhydrides. The catalytic cycle would likely involve the initial nucleophilic attack of the dimethylamino group on the acylating agent, forming a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.

Ligand Formation and Coordination Chemistry

The nitrogen atoms of both the pyridine ring and the dimethylamine group in this compound can act as donor sites for metal ions, enabling the formation of coordination complexes. The coordination can occur through the pyridine nitrogen, the exocyclic dimethylamino nitrogen, or in a bidentate fashion involving both.

Studies on related substituted pyridines have demonstrated their versatility as ligands in forming complexes with a variety of transition metals, leading to diverse geometries such as octahedral and tetrahedral. wikipedia.org For instance, research on a Schiff base derived from the closely related 6-methoxypyridin-3-amine, namely N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, has shown its ability to form stable complexes with Co(II) and Cu(II). nih.govsemanticscholar.org In these complexes, the ligand coordinates to the metal ions, and the resulting complexes have been characterized using various spectroscopic techniques. nih.govsemanticscholar.org The molecular ion peaks in the mass spectra of these complexes confirm the coordination of the metal ions with the ligand. semanticscholar.org

Based on these findings, it is highly probable that this compound can also form stable coordination complexes with various transition metals. The coordination mode would depend on the metal ion, the counter-ion, and the reaction conditions. The table below summarizes the characteristics of the Co(II) and Cu(II) complexes of the related Schiff base ligand, providing an insight into the potential coordination chemistry of this compound.

Metal IonLigandMolecular Ion Peak (m/z) of ComplexCoordination Confirmed
Co(II)N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine458.26Yes
Cu(II)N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine463.125Yes

Chemoselective Functionalization Studies

The dimethylamino group, being a strong electron-donating group, plays a crucial role in directing the regioselectivity of electrophilic substitution reactions on the pyridine ring. Electron-donating groups on the pyridine ring activate it towards electrophilic attack and generally direct incoming electrophiles to the ortho and para positions relative to the activating group. youtube.com

For this compound, the dimethylamino group at the 3-position would be expected to direct electrophiles to the 2-, 4-, and 6-positions. However, the presence of the methoxy (B1213986) group at the 6-position and the pyridine nitrogen itself introduces further electronic and steric considerations. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene (B151609). stackexchange.com Electrophilic attack on an unsubstituted pyridine typically occurs at the 3-position. stackexchange.com In the case of our target molecule, the combined directing effects of the dimethylamino and methoxy groups would likely lead to a complex reactivity pattern. It is plausible that electrophilic attack would be favored at the 2- and 4-positions, which are ortho and para to the strongly activating dimethylamino group.

Reactivity of the Methoxy Group

The methoxy group at the 6-position is another key reactive site in the molecule, primarily susceptible to ether cleavage reactions.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl-oxygen bond in the methoxy group is a common transformation for aryl methyl ethers. This can be achieved using various reagents, most notably strong protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), or Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com

The reaction with strong acids typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion (I⁻ or Br⁻) on the methyl group in an Sₙ2 reaction. masterorganicchemistry.comlibretexts.org This results in the formation of the corresponding pyridinol and methyl halide. The use of excess acid can potentially lead to further reactions if other sensitive functional groups are present.

Boron tribromide is a particularly effective reagent for the demethylation of aryl methyl ethers and can often be used under milder conditions than strong protic acids. orgsyn.org The mechanism involves the formation of an adduct between the ether oxygen and the boron center, followed by intramolecular or intermolecular nucleophilic attack of a bromide ion on the methyl group. nih.gov It is important to note that BBr₃ can also react with other basic sites in the molecule, such as the pyridine nitrogen and the dimethylamino group, which may necessitate the use of excess reagent. researchgate.net

The table below summarizes common reagents and general conditions used for the demethylation of aryl methyl ethers, which would be applicable to this compound.

ReagentTypical SolventGeneral ConditionsReference
Boron Tribromide (BBr₃)Dichloromethane (DCM)0 °C to room temperature orgsyn.org
Hydroiodic Acid (HI)-Reflux masterorganicchemistry.com
Hydrobromic Acid (HBr)-Reflux masterorganicchemistry.com
Pyridinium (B92312) Hydrochloride-High temperature (e.g., 195-200 °C) researchgate.net

Participation in Rearrangement Reactions

While direct participation of the methoxy group in rearrangement reactions of this compound is not extensively documented, the pyridine core itself can undergo skeletal rearrangements under certain conditions. For instance, the Truce-Smiles rearrangement has been utilized in the synthesis of polysubstituted pyridines from substituted 4-nitrobenzenesulfonamides. acs.org

Furthermore, studies on the reaction of 4-methoxypyridines with alkyl iodides have shown that under certain solvent conditions, a rearrangement can occur leading to the formation of N-methyl-4-pyridones instead of the expected pyridinium salts. researchgate.net This transformation involves the initial N-alkylation of the pyridine ring followed by a subsequent demethylation of the methoxy group and rearrangement. While this is for a 4-methoxypyridine (B45360) isomer, it highlights a potential rearrangement pathway that could be explored for the 6-methoxy analogue under similar conditions.

Reactivity of the Pyridine Heterocycle

The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution than benzene but more susceptible to nucleophilic attack. The presence of both a strong π-donating methoxy group at the 6-position and a dimethylamino group at the 3-position significantly influences this inherent reactivity. These electron-donating groups increase the electron density of the pyridine ring, thereby activating it towards electrophiles and modulating its susceptibility to nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution:

The two electron-donating groups, the 6-methoxy and the 3-dimethylamino, activate the pyridine ring towards electrophilic attack. The directing effects of these substituents determine the regioselectivity of substitution. The dimethylamino group at the 3-position is a powerful activating group that directs electrophiles to the ortho and para positions. Similarly, the 6-methoxy group also directs ortho and para.

In the case of this compound, the positions ortho to the 3-dimethylamino group are C2 and C4. The position para to the 3-dimethylamino group is C6, which is already substituted. The positions ortho to the 6-methoxy group are C5 and the ring nitrogen. Therefore, electrophilic attack is most likely to occur at the C2, C4, and C5 positions. The relative reactivity of these sites will depend on the specific electrophile and reaction conditions. It is important to note that under strongly acidic conditions, the pyridine nitrogen can be protonated, which deactivates the ring towards electrophilic attack. byjus.com

PositionActivating Group(s)Predicted Reactivity
C2Ortho to 3-dimethylaminoActivated
C4Ortho to 3-dimethylaminoActivated
C5Ortho to 6-methoxyActivated

Nucleophilic Aromatic Substitution:

The pyridine ring is inherently susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the ring nitrogen. youtube.com However, the presence of electron-donating groups generally disfavors nucleophilic aromatic substitution. In this compound, the methoxy group at the 6-position could potentially act as a leaving group in a nucleophilic substitution reaction, a known reactivity pattern for methoxypyridines. ntu.edu.sg The success of such a substitution would depend on the strength of the nucleophile and the reaction conditions.

Displacement of the dimethylamino group is less likely as it is generally a poor leaving group. Nucleophilic attack on the pyridine ring could also be influenced by the formation of pyridyne intermediates under very strong basic conditions, although this is less common for pyridines with electron-donating substituents.

Oxidative and Reductive Transformations of the Pyridine Ring

Oxidative Transformations:

The pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is often a key step in the functionalization of pyridines, as the resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution. scripps.eduyoutube.com The oxidation is typically carried out using peroxy acids. For this compound, oxidation would likely occur at the pyridine nitrogen, leading to this compound N-oxide. This N-oxide derivative could then undergo further reactions. For instance, pyridine N-oxides can facilitate nitration at the 4-position. youtube.com

Reductive Transformations:

The pyridine ring can be reduced to form dihydropyridine (B1217469) or piperidine (B6355638) derivatives. The specific product depends on the reducing agent and the reaction conditions. researchgate.netbohrium.comacs.org Catalytic hydrogenation, for example, can lead to the complete reduction of the pyridine ring to a piperidine ring. Partial reduction to a dihydropyridine can also be achieved using specific reagents. The electron-donating substituents on the ring of this compound would influence the ease of reduction and potentially the regioselectivity of partial reduction.

TransformationReagent/ConditionPotential Product
OxidationPeroxy acid (e.g., m-CPBA)This compound N-oxide
ReductionCatalytic Hydrogenation (e.g., H2/Pd)(6-Methoxy-piperidin-3-yl)-dimethyl-amine
Partial ReductionBirch Reduction or other specific reagentsDihydropyridine derivatives

Advanced Spectroscopic and Crystallographic Research for Structural Elucidation and Intermolecular Interactions

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field and multi-dimensional NMR spectroscopy are powerful non-destructive techniques for probing the chemical environment of atomic nuclei within a molecule, offering detailed insights into its structure, conformation, and dynamic properties in solution.

Conformation and Configurational Analysis (e.g., 2D-NMR)

Table 1: Predicted ¹H NMR Chemical Shifts for (6-Methoxy-pyridin-3-yl)-dimethyl-amine This table is predictive and based on general principles and data from similar compounds. Actual experimental values may vary.

ProtonPredicted Chemical Shift (ppm)Multiplicity
Pyridine-H (ortho to -N(CH₃)₂)~7.8 - 8.2d
Pyridine-H (meta to -N(CH₃)₂)~7.0 - 7.4dd
Pyridine-H (ortho to -OCH₃)~6.5 - 6.8d
-OCH₃~3.8 - 4.0s
-N(CH₃)₂~2.9 - 3.2s

Elucidation of Dynamic Processes

Dynamic NMR (DNMR) studies could reveal information about rotational barriers in the molecule, such as the rotation of the dimethylamino group around the C-N bond. By acquiring spectra at different temperatures, it might be possible to observe the coalescence of signals, allowing for the calculation of the activation energy for this process. While specific studies on this compound are not available, research on the energy flow and fragmentation dynamics of structurally similar compounds like N,N-dimethylisopropylamine has been conducted using time-resolved photoelectron and mass spectrometry. nih.gov

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are indispensable for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

Fragmentation Pathway Analysis (e.g., High-Resolution Mass Spectrometry)

High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the determination of its elemental formula (C₈H₁₂N₂O). bldpharm.com In tandem mass spectrometry (MS/MS) experiments, the parent ion would be subjected to collision-induced dissociation (CID) to generate a series of fragment ions.

While a specific fragmentation pattern for this compound is not published, general fragmentation pathways for related amines and pyridine (B92270) derivatives can be inferred. researchgate.netnih.govarkat-usa.orgmiamioh.edu Common fragmentation would likely involve:

Loss of a methyl radical (•CH₃) from the dimethylamino group to form a stable ion.

Alpha-cleavage , where the bond between the nitrogen and the pyridine ring cleaves.

Loss of the methoxy (B1213986) group as a radical (•OCH₃) or as formaldehyde (B43269) (CH₂O).

Cleavage of the pyridine ring itself, leading to smaller charged fragments.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound This table is predictive and based on common fragmentation patterns of similar compounds.

m/zPossible Fragment StructureFragmentation Pathway
152[C₈H₁₂N₂O]⁺Molecular Ion (M⁺)
137[M - CH₃]⁺Loss of a methyl radical
121[M - OCH₃]⁺Loss of a methoxy radical
109[M - N(CH₃)₂]⁺Cleavage of the dimethylamino group

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and details of intermolecular interactions.

Precise Molecular Geometry and Bond Length/Angle Determination

A successful single-crystal X-ray diffraction analysis of this compound would yield a detailed model of its solid-state structure. This would include the precise measurement of all bond lengths and angles. For instance, the C-N bond length of the dimethylamino group and the C-O bond length of the methoxy group would be determined with high precision. The planarity of the pyridine ring could be confirmed, and any distortions from ideal geometry could be quantified.

While a crystal structure for the target compound is not publicly available, studies on related molecules, such as 9-methoxy-4-(2-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine, provide examples of the detailed structural information that can be obtained. researchgate.net These studies report unit cell dimensions, space group, and the coordinates of each atom, which together define the crystal packing and intermolecular interactions. researchgate.netchapman.edu

Crystal Packing Architecture and Supramolecular Interactions

While the specific crystal structure for this compound is not detailed in available literature, the parent compound, 6-methoxypyridin-3-amine, has been analyzed, and its crystallographic data is available in the Crystallography Open Database. nih.gov In related structures, such as N-(4-methoxyphenyl)picolinamide, the crystal cohesion is achieved through a combination of C—H⋯π interactions and various hydrogen bonds. nih.gov The amino group (or in this case, a dimethylamino group) and the pyridine ring's nitrogen atom are primary sites for hydrogen bonding. The methoxy group can also participate in weaker C—H···O interactions. The pyridine rings themselves may engage in π-π stacking interactions, further stabilizing the crystal lattice. In similar molecular crystals, these interactions often lead to the formation of dimers or one-dimensional chains, which then assemble into more complex layered structures. bohrium.com

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and categorization of close intermolecular contacts.

For analogous compounds like 2-amino-6-methoxy-3-nitropyridine (B1334430) and other substituted pyridines, Hirshfeld analysis reveals the dominant role of specific interactions in the crystal packing. nih.govresearchgate.net The most significant contributions typically arise from H···H contacts, which represent van der Waals forces and are generally the most abundant type of interaction on the molecular surface. nih.gov Other major contacts include C···H/H···C, O···H/H···O, and N···H/H···N interactions, which correspond to weak dispersive forces and hydrogen bonds. nih.govresearchgate.net

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For a representative methoxyphenyl pyridine derivative, the percentage contributions of the most prevalent intermolecular contacts are detailed below. nih.govnih.gov

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Methoxyphenyl Pyridine Derivative. nih.govnih.gov

Intermolecular ContactContribution (%)Type of Interaction
H···H~50%Van der Waals forces
C···H/H···C~38%Weak dispersive forces, C-H···π
O···H/H···O~5%Hydrogen bonding, van der Waals
N···H/H···NVariableHydrogen bonding

These data highlight that van der Waals forces (H···H and C···H) are the primary contributors to stabilizing the crystal structure of such compounds. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides critical information about the functional groups and bonding arrangements within a molecule. A full vibrational assignment can be achieved by combining experimental data with theoretical calculations, such as Density Functional Theory (DFT). researchgate.netnih.gov

For the analog 2-amino-6-methoxy-3-nitropyridine, detailed vibrational analyses have been performed. researchgate.net The high-wavenumber region is characterized by N-H and C-H stretching vibrations. The NH₂ stretching modes for aminopyridines are typically observed between 3300 and 3500 cm⁻¹. tsijournals.com The aromatic and aliphatic C-H stretching vibrations appear just above and below 3000 cm⁻¹, respectively.

The fingerprint region (below 1700 cm⁻¹) contains a wealth of structural information. The C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1650 cm⁻¹ range. nih.gov The scissoring motion of the amino group (δNH₂) typically appears around 1620 cm⁻¹. tsijournals.com The characteristic stretching of the C-O bond of the methoxy group is also identifiable in this region.

Table 2: Selected Vibrational Frequencies and Assignments for an Analogous Methoxy-Substituted Aminopyridine. researchgate.nettsijournals.com

Wavenumber (cm⁻¹) (Experimental)AssignmentVibrational Mode
~3440ν(N-H)Asymmetric NH₂ Stretch
~3300ν(N-H)Symmetric NH₂ Stretch
~3100-3000ν(C-H)Aromatic C-H Stretch
~2950ν(C-H)Methyl C-H Stretch (of Methoxy)
~1620δ(NH₂)NH₂ Scissoring
~1600-1400ν(C=C), ν(C=N)Pyridine Ring Stretching
~1250ν(C-O)Asymmetric C-O-C Stretch
~1030ν(C-O)Symmetric C-O-C Stretch

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the types of electronic transitions that can occur. The absorption bands observed in the UV-Vis spectrum of methoxy-substituted aminopyridines correspond primarily to π → π* and n → π* transitions. researchgate.net

In a study of 2-amino-6-methoxy-3-nitropyridine, the experimental UV-Vis spectrum recorded in methanol (B129727) showed distinct absorption bands. researchgate.net These bands are attributed to electronic transitions involving the pyridine ring and its substituents. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy and result in strong absorption bands at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are lower in energy and appear at longer wavelengths.

For 2-amino-6-methoxy-3-nitropyridine, the observed absorption maxima were validated with theoretical calculations, confirming the nature of these electronic transitions. researchgate.net Such analyses are crucial for understanding the photophysical properties of the molecule, which are relevant for applications in materials science and medicinal chemistry.

Applications in Chemical Science and Materials Research

Role as a Chemical Intermediate in Complex Organic Synthesis

(6-Methoxy-pyridin-3-yl)-dimethyl-amine and its close structural analogs are valuable intermediates in the field of organic synthesis. The methoxy (B1213986) and dimethylamino groups on the pyridine (B92270) ring modify its reactivity, making it a key component for constructing more elaborate molecular architectures.

The substituted pyridine core of this compound serves as a foundational element for the synthesis of diverse functional heterocyclic systems. The primary amine analog, 6-methoxypyridin-3-amine, is particularly useful in this regard. For instance, it can be condensed with pyrrole-2-carbaldehyde to synthesize a bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine. nih.govsemanticscholar.org This Schiff base readily forms stable complexes with transition metals like Co(II) and Cu(II), demonstrating the utility of the 6-methoxypyridin-3-amine framework in generating complex coordination compounds. nih.govsemanticscholar.org

Furthermore, related structures are integral to the development of medicinally relevant molecules. For example, the synthesis of novel gamma-secretase modulators, which are investigated for applications in neurodegenerative diseases, utilizes a similar 6-bromo-2-methoxypyridin-3-amine intermediate. nih.gov This highlights the importance of the methoxy-substituted aminopyridine scaffold in creating complex, biologically active heterocyclic systems. The core structure is also found within larger molecules, such as amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, which have been synthesized and evaluated for their cytotoxic properties. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Methoxypyridine Amine Intermediates
IntermediateReactantResulting Heterocyclic SystemApplication AreaReference
6-methoxypyridin-3-aminePyrrole-2-carbaldehydeSchiff Base Ligand and its Metal ComplexesCoordination Chemistry, Antimicrobial Agents nih.govsemanticscholar.org
6-bromo-2-methoxypyridin-3-amineMultistep SynthesisGamma-Secretase ModulatorsMedicinal Chemistry nih.gov
2-chloro-3-nitropyridine (precursor to methoxypyridine core)Suzuki Reaction followed by cyclizationThiadiazole derivativesMedicinal Chemistry (Anticancer) researchgate.net

The (6-methoxypyridin-3-yl) moiety is a recognized precursor in various multistep synthetic pathways. Its structural features allow for sequential modifications, enabling the assembly of complex target molecules. Patent literature describes processes for preparing complex pharmaceutical compounds where the (6-methoxypyridin-3-yl)methyl group is a key structural component. google.com In these syntheses, the methoxypyridine unit is often introduced early and carried through multiple reaction steps, underscoring its stability and utility as a foundational precursor. The presence of the methoxy and amino functionalities allows for selective reactions at different positions of the pyridine ring, providing chemists with strategic control over the synthetic route.

Utilization in Catalysis and Coordination Chemistry (Non-Biological)

While substituted pyridines are prominent in catalysis, it is crucial to distinguish this compound from its well-known isomer, 4-Dimethylaminopyridine (B28879) (DMAP). DMAP is a highly efficient nucleophilic catalyst used extensively in acylation and esterification reactions. highfine.comwikipedia.org this compound has a different substitution pattern, which significantly alters its electronic properties and, consequently, its catalytic activity.

Table 2: Structural Comparison of this compound and 4-Dimethylaminopyridine (DMAP)
CompoundStructurePosition of Dimethylamino GroupOther SubstituentsPrimary Role
This compoundthis compound structurePosition 3Methoxy group at Position 6Chemical Intermediate
4-Dimethylaminopyridine (DMAP)DMAP structurePosition 4NoneNucleophilic Catalyst

There is limited information in the scientific literature specifically detailing the use of this compound as a ligand for the construction of Metal-Organic Frameworks (MOFs). While pyridine-based ligands are commonly used in MOF synthesis, the specific combination of substituents in this compound has not been widely explored for this application.

Direct applications of this compound as a catalyst are not well-documented. However, its potential role in coordination chemistry is suggested by studies on its primary amine analog, 6-methoxypyridin-3-amine. This precursor readily forms complexes with copper (II) and cobalt (II) ions. nih.govsemanticscholar.org This coordinating ability indicates that the dimethylated version could also serve as a ligand for metal centers. Such metal complexes could potentially function as homogeneous catalysts, although specific examples for this compound remain to be demonstrated. The development of heterogeneous catalysts could be envisioned by immobilizing the molecule on a solid support, similar to polymer-bound DMAP, but this has not been reported.

Applications in Advanced Materials Science

Specific applications of this compound in the field of advanced materials are not extensively reported. However, the reactivity of the methoxypyridine scaffold suggests potential routes for creating functional materials. For instance, pyridines bearing electron-donating methoxy groups can act as suitable substrates in photocatalytic C–H amination reactions. acs.orgacs.org This type of reaction allows for the direct formation of carbon-nitrogen bonds, a key step in synthesizing N-arylated heterocycles. acs.orgacs.org These products could serve as building blocks for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where substituted aromatic amines are often employed as charge-transporting or emissive components. Nevertheless, these applications represent a potential extension of the compound's chemistry rather than established use cases.

Components in Optoelectronic Materials

While direct applications of this compound in optoelectronic materials are not extensively documented in dedicated studies, the foundational structural motifs of methoxy-substituted pyridines and dimethylamine (B145610) groups are recognized for their valuable contributions to the properties of optoelectronic materials. Theoretical studies on related compounds, such as blue-emitting iridium(III) complexes, have shown that the introduction of a dimethylamine group to a pyridine ligand can significantly influence the material's photophysical properties. This substitution can extend π-electron delocalization and raise the Highest Occupied Molecular Orbital (HOMO) energy levels, which is beneficial for enhancing hole injection and transport capabilities. These modifications are crucial for improving the efficiency of organic light-emitting diodes (OLEDs). The electron-donating nature of the dimethylamine group, combined with the electronic characteristics of the pyridine ring, can be strategically utilized to tune the emission color and quantum yield of phosphorescent emitters.

Monomers or Building Blocks in Polymer Chemistry

In the field of polymer chemistry, pyridine-containing compounds are frequently employed as monomers or building blocks to synthesize polymers with enhanced thermal stability, mechanical strength, and specific functionalities. The incorporation of the pyridine moiety into a polymer backbone can lead to materials with desirable properties for a range of applications. While specific polymerization reactions involving this compound as a monomer are not widely reported, the presence of the reactive amine group suggests its potential as a building block. For instance, polymers containing pyridine moieties have been synthesized and shown to possess excellent thermal and mechanical stability. The nitrogen atom in the pyridine ring can also act as a site for further chemical modifications, allowing for the fine-tuning of the polymer's properties.

Development of Functional Materials with Specific Chemical Properties

The unique combination of a methoxy group, a pyridine ring, and a dimethylamine group in this compound makes it a valuable precursor for the development of functional materials with specific chemical properties. The pyridine core is a well-known structural element in ligands for coordination chemistry, and its derivatives are used to create metal-organic frameworks (MOFs) and other coordination polymers. The methoxy and dimethylamine substituents can influence the steric and electronic environment of the pyridine nitrogen, thereby affecting the coordination properties and the resulting architecture and functionality of the material. Although specific research detailing the use of this compound in the synthesis of such functional materials is limited, the inherent chemical features of the molecule suggest its potential in creating materials with tailored catalytic, sensing, or adsorption capabilities.

Future Research Trajectories and Unexplored Avenues

Advancements in Sustainable and Atom-Economical Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For (6-Methoxy-pyridin-3-yl)-dimethyl-amine and its derivatives, a primary research focus will be the transition from traditional, often harsh, synthesis methods to more sustainable alternatives.

Future investigations are likely to prioritize the use of green chemistry principles . This includes the exploration of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction times, improve yields, and reduce solvent usage in the synthesis of other pyridine (B92270) derivatives. nih.gov Another promising avenue is the development of flow chemistry processes. researchgate.netgoogle.comchemicalbook.com Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for seamless scale-up, making them an attractive alternative to batch processing for the industrial production of functionalized pyridines. researchgate.netgoogle.comchemicalbook.com

A significant leap forward would be the development of biocatalytic routes . acs.orgcjcatal.com Utilizing enzymes or whole-cell systems to construct or modify the pyridine ring could offer unparalleled selectivity under mild conditions, drastically reducing the environmental footprint of the synthesis. acs.orgcjcatal.com Research into identifying or engineering enzymes capable of regioselectively introducing the methoxy (B1213986) and dimethylamino groups onto a pyridine scaffold from biomass-derived precursors is a particularly exciting, albeit challenging, prospect. cjcatal.com

Furthermore, a focus on atom economy will drive the design of novel synthetic pathways. orgsyn.org This involves minimizing waste by ensuring that the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, represent a powerful strategy to enhance atom economy in the synthesis of highly substituted pyridines. unimi.it

Deeper Exploration of Reaction Stereoselectivity and Regiocontrol

The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the position of chemical reactions (regiocontrol) is paramount in modern chemistry. For this compound, these aspects remain largely unexplored and offer significant potential for future research.

Future work should focus on the enantioselective synthesis of chiral derivatives of this compound. lifechemicals.comtaylorandfrancis.com This is particularly relevant as the introduction of a chiral center can dramatically influence a molecule's biological activity. Catalytic asymmetric methods, employing chiral catalysts to favor the formation of one enantiomer over the other, will be instrumental in this endeavor. lifechemicals.comtaylorandfrancis.com The development of catalytic systems that can achieve high enantioselectivity in the functionalization of the pyridine ring or its precursors will be a key area of investigation. cjcatal.comrsc.org

The dearomatization of the pyridine ring to form highly functionalized, chiral piperidines is another promising research direction. unimi.itrsc.orggoogle.com Chemo-enzymatic methods, which combine the strengths of chemical synthesis and biocatalysis, could provide a powerful toolkit for the asymmetric dearomatization of activated pyridines, leading to piperidine (B6355638) structures with precise stereochemical control. unimi.it

Regiocontrol in the further functionalization of the this compound scaffold is also a critical area for future study. researchgate.netorgsyn.orgnih.govnih.govcapes.gov.br The existing methoxy and dimethylamino groups exert a strong directing influence on subsequent reactions. A deeper understanding of these directing effects, aided by computational modeling, will enable the predictable and selective introduction of new functional groups at specific positions on the pyridine ring. chemicalbook.com This will allow for the systematic exploration of the chemical space around this core structure and the fine-tuning of its properties for various applications.

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules. For this compound, AI and machine learning (ML) offer powerful tools to accelerate research and uncover novel applications.

Furthermore, ML models can be developed to predict the reaction outcomes and optimize reaction conditions . researchgate.netgoogle.comresearchgate.net By training on experimental data, these models can predict the yield of a reaction, identify the optimal catalyst, solvent, and temperature, and even anticipate potential side products. researchgate.netgoogle.comresearchgate.net This data-driven approach can significantly reduce the time and resources required for experimental optimization.

AI will also play a crucial role in the de novo design of novel derivatives of this compound with desired properties. orgsyn.orgrsc.orgwikipedia.org Generative models can be trained to create new molecular structures based on a set of predefined criteria, such as enhanced catalytic activity or specific electronic properties for materials science applications. nih.gov This will enable the rapid exploration of a vast chemical space and the identification of promising candidates for synthesis and testing. nih.gov

Development of Novel Non-Biological Applications in Emerging Technologies

While much of the focus on pyridine derivatives has been in the biological and pharmaceutical realms, the unique electronic properties of this compound suggest significant potential for non-biological applications in emerging technologies. lifechemicals.comwikipedia.orgchemicalbook.com

The presence of both an electron-donating methoxy group and a powerful electron-donating dimethylamino group makes this compound an interesting candidate for applications in organic electronics . Future research could explore its use as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to tune the electronic properties through further functionalization of the pyridine ring could lead to the development of materials with tailored charge transport and photophysical characteristics.

The compound's inherent basicity and nucleophilicity, particularly due to the dimethylamino group, also point towards its potential as a catalyst or ligand in organic synthesis. chemicalbook.comwikipedia.org 4-Dimethylaminopyridine (B28879) (DMAP) is a well-established hypernucleophilic acylation catalyst, and it is conceivable that this compound or its derivatives could exhibit unique catalytic activities. chemicalbook.comtaylorandfrancis.comwikipedia.org Future studies could investigate its efficacy in a range of catalytic transformations, potentially uncovering novel reactivity. acs.org

Furthermore, the pyridine nitrogen and the oxygen of the methoxy group offer potential coordination sites for metal ions. This suggests that this compound could serve as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or other coordination polymers with applications in gas storage, separation, or catalysis.

Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science

The most groundbreaking discoveries often occur at the intersection of different scientific disciplines. For this compound, the interface between organic chemistry and materials science presents a particularly fertile ground for future research.

A key area of exploration will be the incorporation of this compound as a functional monomer into polymers . The pyridine unit can introduce specific properties into the polymer backbone, such as thermal stability, altered solubility, and the ability to coordinate with metals. The methoxy and dimethylamino groups would further modulate these properties, potentially leading to the development of novel functional polymers for a wide range of applications, from advanced coatings to membranes for separation processes.

The design and synthesis of liquid crystalline materials based on the this compound scaffold is another exciting avenue. The rigid pyridine core, combined with flexible alkyl chains that could be introduced through further functionalization, is a classic design principle for liquid crystals. The polar methoxy and dimethylamino groups would likely influence the mesophase behavior, potentially leading to materials with interesting and useful liquid crystalline properties.

Finally, the development of functional dyes and pigments based on this compound warrants investigation. By extending the conjugation of the pyridine ring through the attachment of other aromatic systems, it may be possible to create molecules that absorb and emit light at specific wavelengths. These could find applications as fluorescent probes, sensors, or as components in dye-sensitized solar cells.

Q & A

Basic: What are the optimal synthetic routes for (6-Methoxy-pyridin-3-yl)-dimethyl-amine in academic settings?

Methodological Answer:
The synthesis typically involves functionalizing pyridine derivatives. A common strategy includes:

  • Step 1: Starting with 6-methoxypyridin-3-amine, introduce dimethyl groups via reductive alkylation using formaldehyde and sodium cyanoborohydride under acidic conditions.
  • Step 2: Alternatively, use palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) to attach dimethylamine to a halogenated pyridine precursor (e.g., 6-methoxy-3-bromopyridine) .
  • Key Considerations: Optimize reaction time, temperature (e.g., 80–100°C), and solvent (e.g., THF or DMF) to maximize yield. Monitor purity via TLC and HPLC .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H-NMR: Look for characteristic signals: methoxy protons (~δ 3.8–3.9 ppm), dimethylamine protons (~δ 2.2–2.4 ppm), and pyridine aromatic protons (δ 6.5–8.5 ppm).
    • ¹³C-NMR: Confirm methoxy (δ ~55 ppm), dimethylamine carbons (δ ~40–45 ppm), and pyridine carbons (δ 120–160 ppm) .
  • FTIR: Identify N-H stretches (~3200 cm⁻¹, if residual amine) and C-O (methoxy) stretches (~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₈H₁₂N₂O) with accurate mass measurement (e.g., m/z 152.0950 for [M+H]⁺) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

  • Refinement Software: Use SHELXL for small-molecule refinement, leveraging its robust handling of disorder and twinning .
  • Data Validation: Cross-check with CCDC databases for comparable structures. Address outliers in bond lengths/angles using constraints (e.g., DFIX in SHELXL) .
  • Complementary Techniques: Pair XRD with DFT calculations (e.g., Gaussian) to validate electronic environments and hydrogen-bonding networks .

Advanced: How does the substitution pattern of this compound influence its bioactivity compared to analogs?

Methodological Answer:
A comparative analysis using structurally related compounds reveals:

CompoundSubstitution PatternObserved BioactivityReference
This compound6-OCH₃, 3-N(CH₃)₂Moderate enzyme inhibition
6-Ethoxy-pyridin-3-amine6-OCH₂CH₃, 3-NH₂Enhanced antimicrobial activity
6-Methylpyridin-3-yl-propan-1-amine6-CH₃, 3-CH₂CH₂CH₂NH₂Neuroactive properties

Key Insight: Methoxy groups enhance solubility and electron density, while dimethylamine boosts lipophilicity and receptor binding .

Advanced: What computational strategies predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or GPCRs. Parameterize the ligand with GAFF force fields .
  • MD Simulations: Run 100-ns simulations (e.g., GROMACS) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR Models: Train models on pyridine derivatives to correlate substituents (e.g., methoxy position) with IC₅₀ values .

Basic: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability:
    • Acidic (pH < 3): Degradation observed via cleavage of the methoxy group.
    • Neutral/Basic (pH 7–9): Stable for >48 hours at 25°C .
  • Thermal Stability: Decomposes above 150°C. Store at –20°C under inert atmosphere to prevent oxidation .

Advanced: How to design enantioselective synthesis for chiral derivatives of this compound?

Methodological Answer:

  • Catalytic Asymmetric Amination: Use chiral ligands (e.g., BINAP) with palladium catalysts to induce enantioselectivity during coupling reactions .
  • Resolution Techniques: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases .

Advanced: What role does this compound play in medicinal chemistry as a synthetic intermediate?

Methodological Answer:

  • Drug Candidates: Serve as a precursor for kinase inhibitors (e.g., EGFR) by functionalizing the pyridine core with pharmacophores .
  • Protease Inhibitors: Modify the dimethylamine group to enhance binding to catalytic sites (e.g., HIV-1 protease) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.